molecular formula C22H26N6O2 B607680 GNE 2861

GNE 2861

Cat. No.: B607680
M. Wt: 406.5 g/mol
InChI Key: RZXMIHOUHYSGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNE-2861 is a small molecule inhibitor that selectively targets group II p21-activated kinases, specifically p21-activated kinase 4, p21-activated kinase 5, and p21-activated kinase 6. These kinases are involved in various cellular processes, including cytoskeletal reorganization, cell motility, and cell cycle progression. GNE-2861 has shown potential in sensitizing breast cancer cells to tamoxifen treatment by perturbing estrogen receptor alpha signaling .

Mechanism of Action

Target of Action

GNE 2861 is an inhibitor of group II p21 activated kinases (PAKs), specifically PAK4, PAK5, and PAK6 . These kinases are serine/threonine protein kinases identified as downstream signaling effectors of Rho-family GTPases . They play pivotal roles in many fundamental cellular processes, including cytoskeletal reorganization, focal adhesion, cell motility, morphological changes, and cell-cycle progression .

Mode of Action

This compound interacts with its targets, the group II PAKs, by binding to their ATP-binding pocket . This interaction inhibits the kinase activity of PAK4, PAK5, and PAK6, thereby disrupting their downstream signaling pathways . In the context of breast cancer, this compound has been shown to perturb estrogen receptor alpha (ERα) signaling . It disrupts a regulatory positive feedback loop where ERα promotes PAK4 expression, and PAK4 in turn stabilizes the ERα protein, activates ERα transcriptional activity, and ERα target gene expression .

Biochemical Pathways

The inhibition of PAK4 by this compound affects the Ras-Rac/Cdc42-PAK pathway . This pathway is involved in various cellular processes, including cytoskeletal reorganization, focal adhesion, and cell motility . By inhibiting PAK4, this compound disrupts these processes, leading to a decrease in tumor cell proliferation, migration, and invasion .

Result of Action

The primary result of this compound’s action is the inhibition of tumor cell proliferation, migration, and invasion in breast cancer cell lines . It also sensitizes tamoxifen-resistant breast cancer cell lines to tamoxifen via PAK4-dependent regulation of estrogen receptor α (ERα) target gene expression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression levels of PAK4 and ERα in the tumor cells can affect the efficacy of this compound . Overexpression of PAK4 has been associated with tamoxifen resistance in breast cancer cells, but treatment with this compound can restore tamoxifen sensitivity . Therefore, the cellular environment, particularly the expression levels of target proteins, can significantly influence the action, efficacy, and stability of this compound.

Preparation Methods

The synthesis of GNE-2861 involves the design and optimization of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives. The synthetic route typically starts with the selection of a 2,4-diaminoquinazoline series of inhibitors as a starting point. Guided by X-ray crystallography and a structure-based drug design approach, a series of novel 4-aminoquinazoline-2-carboxamide inhibitors are designed and synthesized. The inhibitors’ selectivity, therapeutic potency, and pharmaceutical properties are optimized through various chemical reactions and conditions .

Chemical Reactions Analysis

GNE-2861 undergoes several types of chemical reactions, including phosphorylation and inhibition of kinase activity. The compound selectively inhibits group II p21-activated kinases without affecting group I p21-activated kinases. Common reagents used in these reactions include various kinase inhibitors and phosphorylation agents. The major products formed from these reactions are phosphorylated proteins and inhibited kinases .

Scientific Research Applications

GNE-2861 has several scientific research applications, particularly in the field of cancer research. It has been shown to sensitize tamoxifen-resistant breast cancer cells to tamoxifen treatment by perturbing estrogen receptor alpha signaling. This makes it a valuable tool for studying the mechanisms of tamoxifen resistance and developing new therapeutic strategies for breast cancer.

Comparison with Similar Compounds

GNE-2861 is unique in its selectivity for group II p21-activated kinases, distinguishing it from other kinase inhibitors that may target a broader range of kinases. Similar compounds include other p21-activated kinase inhibitors such as PF-3758309 and FRAX1036, which also inhibit group II p21-activated kinases but may have different selectivity profiles and therapeutic potencies. GNE-2861’s ability to restore tamoxifen sensitivity in breast cancer cells highlights its potential as a valuable research tool and therapeutic agent .

Properties

IUPAC Name

1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMIHOUHYSGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2-aminopyrimidin-4-yl)-6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine (150 mg, 0.39 mmol, 95%), triethylamine (2 mL), 1-ethynylcyclohexan-1-ol (300 mg, 2.42 mmol) and bis(triphenylphosphine)palladium(II) dichloride (300 mg, 0.43 mmol) in dimethylsulfoxide (3 mL) was stirred under nitrogen for 1 hr at 70° C. The reaction mixture was purified on a C18 column (acetonitrile/water, 5:95-80:20) to give 30 mg (19%) of 1-[2-[1-(2-aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-1,3-benzodiazol-6-yl]ethynyl]cyclohexan-1-ol as a white solid: 1H NMR (300 MHz, DMSO) delta 8.43 (d, J=5.4 Hz, 1H), 8.22 (d, J=5.4 Hz, 1H), 7.50 (s, 1H), 7.30-7.10 (m, 4H), 6.91 (s, 1H), 5.33 (s, 1H), 4.69-4.55 (m, 4H), 3.30 (s, 3H), 1.90-1.20 (m, 10H); LC-MS: m/z=407 (M+H)+.
Name
1-(2-aminopyrimidin-4-yl)-6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Customer
Q & A

Q1: How does GNE-2861 interact with its target and what are the downstream effects?

A1: GNE-2861 specifically targets group II p21-activated kinases (PAKs), namely PAK4, PAK5, and PAK6 [, ]. This inhibition disrupts the positive feedback loop between PAK4 and estrogen receptor alpha (ERα) in breast cancer cells []. Normally, ERα binds to the PAK4 gene, promoting its expression. PAK4, in turn, stabilizes ERα protein, activating its transcriptional activity and the expression of ERα target genes. By inhibiting PAK4, GNE-2861 reduces ERα activity and downstream signaling, thereby restoring sensitivity to tamoxifen in resistant breast cancer cells [].

Q2: What is the impact of GNE-2861 on tamoxifen resistance in breast cancer?

A2: Research suggests that PAK4 overexpression is linked to poor outcomes in breast cancer patients treated with endocrine therapy, including tamoxifen []. GNE-2861 demonstrates the ability to counteract this effect. In cellular models, GNE-2861 effectively sensitized tamoxifen-resistant MCF-7/LCC2 breast cancer cells to tamoxifen treatment []. This sensitization arises from GNE-2861's disruption of the ERα-PAK4 positive feedback loop, ultimately reducing ERα signaling and restoring tamoxifen sensitivity []. These findings highlight the potential of GNE-2861 as a therapeutic strategy to overcome tamoxifen resistance in breast cancer.

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